molecular formula C11H10N2O4S B4246043 Methyl 1-methyl-5-(thiophene-2-carbonyloxy)pyrazole-3-carboxylate

Methyl 1-methyl-5-(thiophene-2-carbonyloxy)pyrazole-3-carboxylate

Cat. No.: B4246043
M. Wt: 266.28 g/mol
InChI Key: WQYOAELJJBFCSU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-[(2-thienylcarbonyl)oxy]-1H-pyrazole-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a thienylcarbonyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-(thiophene-2-carbonyloxy)pyrazole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-[(2-thienylcarbonyl)oxy]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methyl-5-[(2-thienylcarbonyl)oxy]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-(thiophene-2-carbonyloxy)pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thienylcarbonyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-thienylcarbonyl)-1H-benzimidazole-2-yl carbamate
  • Methyl 5-(2-thienylcarbonyl)-1H-benzimidazole-2-yl sulfide

Uniqueness

Methyl 1-methyl-5-[(2-thienylcarbonyl)oxy]-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical properties compared to benzimidazole derivatives. The presence of the thienylcarbonyl group also enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

methyl 1-methyl-5-(thiophene-2-carbonyloxy)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-13-9(6-7(12-13)10(14)16-2)17-11(15)8-4-3-5-18-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYOAELJJBFCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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